molecular formula C6H10N4O2S B2653993 2-hydrazino-N-methylpyridine-3-sulfonamide CAS No. 1155917-27-3

2-hydrazino-N-methylpyridine-3-sulfonamide

Cat. No. B2653993
CAS RN: 1155917-27-3
M. Wt: 202.23
InChI Key: FQADNJGQMQVSGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-hydrazino-N-methylpyridine-3-sulfonamide” is a chemical compound . It is a derivative of 2-hydrazino-3-methylpyridine . The exact properties and applications of this specific compound are not widely documented in the literature.

Scientific Research Applications

Inhibition of Breast Cancer Migration and Invasion

The compound has been found to inhibit the migration and invasion of breast cancer cells . It does this by blocking the interaction between Rab27a and Slp4, which interferes with vesicle trafficking and secretion . This results in a decrease in FAK and JNK activation, which are key players in cancer cell migration and invasion .

Suppression of Tumor Cell Invasion and Metastasis

Previous work has demonstrated that the compound, when used as a synthetic inhibitor of Rab27aSlp(s) interaction, can suppress tumor cell invasion and metastasis . This highlights the potential of the compound in improving therapeutic options for metastatic cancers .

Regulation of Epithelial-Mesenchymal Transition

The compound has been found to decrease the expression of epithelial-mesenchymal transition transcription factors . This is achieved through the inhibition of focal adhesion kinase and c-Jun N-terminal kinase activation, thereby reducing the migration and invasion of breast cancer .

Potential Therapeutic Applications in Rab27a-Overexpressing Mice

The compound has shown to suppress tumor growth in Rab27a-overexpressing MDA-MB-231 xenograft mice . This suggests potential therapeutic applications of the compound in treating cancers that overexpress Rab27a .

Quantitation in Biological Samples

A reliable method for the quantitation of the compound in rat plasma has been developed and validated using high-performance liquid chromatography . This allows for accurate measurement of the compound in biological samples, which is crucial for pharmacokinetic studies .

properties

IUPAC Name

2-hydrazinyl-N-methylpyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2S/c1-8-13(11,12)5-3-2-4-9-6(5)10-7/h2-4,8H,7H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQADNJGQMQVSGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=C(N=CC=C1)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-hydrazino-N-methylpyridine-3-sulfonamide

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